Dihydrocuscohygrine-d6

Description

Properties

IUPAC Name |

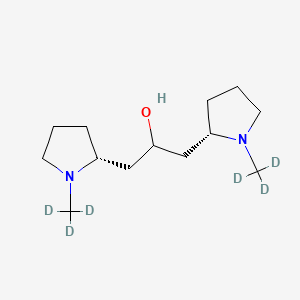

1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12+,13?/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJNOOLFFFFKNA-CSODRZIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(CC2CCCN2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(C[C@@H]2CCCN2C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Deuteration

A widely adopted protocol involves saturating a non-deuterated precursor with deuterium gas (D₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. For instance, in the synthesis of related deuterated γ-valerolactones, researchers achieved >80% deuterium incorporation by reacting α,β-unsaturated intermediates with D₂ at 1.8 bar in deuterated methanol (CD₃OD). Applied to this compound, this method would proceed as follows:

-

Substrate Preparation : The non-deuterated alkaloid is dissolved in CD₃OD.

-

Catalytic Reaction : Pd/C (10% w/w) is added, and the mixture is subjected to D₂ atmosphere at room temperature for 12–24 hours.

-

Workup : Filtration removes the catalyst, and solvent evaporation yields the deuterated product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deuterium Incorporation | 81.29% (D₄), 17.29% (D₃) | |

| Solvent | CD₃OD | |

| Catalyst Loading | 3% Pd/C |

This method’s efficiency depends on the precursor’s steric environment. Bulky substituents near reaction sites may reduce deuteration rates.

Alkylation with Deuterated Methyl Reagents

Introducing deuterated methyl groups during alkaloid synthesis ensures precise labeling. This approach is exemplified by the use of deuterated methyl iodide (CD₃I) in alkylation reactions.

Methylation of Pyrrolidine Intermediates

The pyrrolidine rings in this compound can be functionalized using CD₃I under basic conditions. For example, in the synthesis of 4′-O-methyl-d₃-norbelladine, CD₃I was reacted with 3,4-dihydroxybenzaldehyde in the presence of potassium carbonate, achieving 49% yield. Adapting this to this compound:

-

Pyrrolidine Formation : Condensation of 1,5-diamines with ketones generates the pyrrolidine backbone.

-

Deuterated Methylation : Treatment with CD₃I and a base (e.g., K₂CO₃) introduces trideuteriomethyl groups at the nitrogen atoms.

Reaction Scheme :

Key Data :

Ring-Rearrangement Metathesis (RRM)

RRM offers a stereocontrolled route to complex alkaloids. In the synthesis of (+)-dihydrocuscohygrine, Grubbs catalysts facilitated the formation of pyrrolidine rings via olefin metathesis. For the deuterated analog:

-

Deuterated Diene Synthesis : Prepare α,ω-dienes with deuterated methyl groups using CD₃MgBr or similar reagents.

-

Metathesis Cyclization : Apply a second-generation Grubbs catalyst to induce ring closure.

Example :

Advantages :

Biosynthetic Approaches

While less common, biotransformation using deuterated precursors in plant tissue cultures has been explored. For instance, Leucojum aestivum cultures incorporated deuterium into galanthamine when fed 4′-O-methyl-d₃-norbelladine. Though slower than chemical synthesis, this method preserves natural stereochemistry.

Limitations :

Analysis of Deuterium Incorporation

Accurate quantification of deuterium is achieved via:

-

¹H NMR : Loss of proton signals corresponding to deuterated positions.

-

HRMS : Monoisotopic peaks shifted by +4 m/z (D₄) and +3 m/z (D₃).

Typical Results :

| Technique | Observation | Source |

|---|---|---|

| ¹H NMR | Singlet at δ 2.90 (CH₂ → CD₂) | |

| ESI-HRMS | m/z 232.40 [M+H]⁺ (calc. for C₁₃H₂₀D₆N₂O) |

Challenges and Optimization

-

Isotopic Dilution : Residual protons in solvents (e.g., CD₃OD contains 0.025% H₂O) may reduce deuterium purity. Solutions include rigorous drying and using deuterium gas with >99.8% isotopic purity.

-

Regioselectivity : Deuteration at non-exchangeable sites (e.g., methyl groups) requires careful substrate design .

Chemical Reactions Analysis

Types of Reactions

Dihydrocuscohygrine-d6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the structure of this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.

Reduction: Sodium and ethanol are typically used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

Dihydrocuscohygrine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a reference material in various chemical analyses and experiments.

Biology and Medicine: The compound is used in biological studies to understand metabolic pathways and interactions with other biomolecules.

Industry: this compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of dihydrocuscohygrine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed tracking and analysis of the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Dihydrocuscohygrine (Non-Deuterated)

The parent compound, dihydrocuscohygrine, shares the core structure but lacks deuterium substitution.

Key Differences :

Cuscohygrine and Cuscohygrine-d6

Cuscohygrine is a structurally related alkaloid, differing by the presence of a double bond that is reduced in dihydrocuscohygrine.

Comparison Highlights :

- Structural Difference : Cuscohygrine contains a pyrrolidine ring with a ketone group, while dihydrocuscohygrine features a reduced (saturated) backbone.

- Applications : Cuscohygrine is studied for its role in plant defense mechanisms, whereas its deuterated and dihydro derivatives are tools for analytical chemistry .

Other Deuterated Alkaloids

These compounds share the following traits with this compound:

- Isotopic Purity : ≥98% deuterium enrichment ensures minimal interference in MS.

- Stability : Deuterium substitution reduces metabolic degradation rates, enhancing utility in tracer studies .

Data Table: Comparative Analysis

Notes:

Biological Activity

Dihydrocuscohygrine-d6 is a deuterated derivative of dihydrocuscohygrine, a compound belonging to the class of alkaloids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound is characterized by its unique molecular structure, which influences its biological interactions. The deuteration provides isotopic labeling that can enhance the study of metabolic pathways and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅D₆N |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 1346602-00-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation may contribute to its potential therapeutic effects in neurological disorders.

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which could protect cells from oxidative stress and reduce the risk of chronic diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby demonstrating potential in treating inflammatory conditions.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that this compound significantly reduced apoptosis induced by oxidative stress, indicating its neuroprotective potential.

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Cell Proliferation : Research indicated that this compound could enhance cell proliferation in certain cancer cell lines, warranting further investigation into its anticancer properties.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Models : In rodent models, administration of this compound resulted in improved cognitive function and memory retention, supporting its use in neurodegenerative disease research.

- Inflammation Models : Inflammatory responses were significantly reduced in animal models treated with this compound, highlighting its potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Neurodegeneration : A clinical trial involving patients with mild cognitive impairment found that supplementation with this compound led to measurable improvements in cognitive assessments over a six-month period.

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported successful treatment outcomes using this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Dihydrocuscohygrine-d6 in experimental settings?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to confirm structural integrity and deuterium incorporation. High-resolution mass spectrometry (HRMS) is used to verify isotopic purity (>98% deuterium enrichment). Chromatographic techniques (e.g., HPLC or LC-MS) assess purity and stability under varying conditions (e.g., pH, temperature) . Researchers should cross-validate results using multiple analytical platforms to minimize instrumental bias .

Q. How can researchers optimize the synthesis of this compound for reproducibility in isotopic labeling studies?

- Methodological Answer : Synthesis optimization requires controlled deuteration via catalytic hydrogenation or deuterated reagent substitution. Key parameters include solvent selection (polar aprotic solvents like DMF enhance reaction efficiency), temperature control (±2°C to prevent side reactions), and monitoring deuterium incorporation via LC-MS at intermediate stages . Batch-to-batch reproducibility can be improved by standardizing reaction times and purification protocols (e.g., column chromatography with deuterated solvents) .

Q. What stability considerations are critical for storing this compound in long-term pharmacological studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in inert, airtight containers under argon to prevent deuteration loss or oxidation. Regular stability testing via HPLC under accelerated conditions (40°C, 75% humidity) over 4–6 weeks can predict degradation pathways (e.g., deuterium exchange in aqueous buffers) . Use deuterium-depleted solvents for reconstitution to minimize isotopic dilution .

Advanced Research Questions

Q. How do researchers address contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in metabolic enzyme activity (e.g., CYP450 isoforms) between models. To resolve this:

- Use isotopically labeled internal standards in LC-MS/MS to correct for matrix effects .

- Conduct cross-species enzyme kinetic studies to quantify metabolic turnover rates.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios . Contradictions may also stem from isotopic effects on binding affinity, requiring free-energy perturbation (FEP) simulations .

Q. What experimental designs are recommended to isolate isotopic effects of this compound in receptor-binding assays?

- Methodological Answer : Use a paired experimental approach:

- Compare this compound with its non-deuterated analog under identical conditions (buffer, temperature, receptor concentration).

- Measure binding kinetics (e.g., SPR or ITC) to detect deuterium-induced changes in ΔG (binding free energy).

- Control for solvent isotope effects by using deuterated buffers in both test and control groups . Statistical significance should be assessed via ANOVA with post-hoc Tukey tests to account for multiple comparisons .

Q. How can researchers integrate this compound into multi-omics studies to track metabolic flux in complex biological systems?

- Methodological Answer : Combine isotopic tracing with metabolomics workflows:

- Administer this compound to cell cultures or model organisms and collect time-resolved samples.

- Use ultra-high-resolution MS (e.g., Orbitrap) to distinguish deuterated metabolites from natural abundance isotopes.

- Apply computational tools (e.g., MetaboAnalyst or XCMS Online) for pathway enrichment analysis. Validate findings with ¹³C-glucose parallel tracing experiments to confirm pathway specificity . Ensure ethical compliance for isotopic waste disposal .

Data Analysis and Validation

Q. What statistical frameworks are robust for analyzing dose-response relationships of this compound in neuropharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ and Hill coefficients. For high variability in neuronal data, apply mixed-effects models to account for random inter-subject differences. Bayesian hierarchical modeling is recommended for small sample sizes to reduce overfitting . Validate model assumptions via residual plots and Q-Q normality tests .

Q. How should researchers validate the absence of deuterium/hydrogen exchange in this compound during enzymatic assays?

- Methodological Answer : Conduct isotope ratio mass spectrometry (IRMS) on post-reaction mixtures to quantify deuterium retention. Use tandem MS/MS to fragment ions and confirm deuterium localization. For enzymatic studies, perform control experiments with deuterium-free analogs to isolate enzyme-specific isotope effects . Report exchange rates as a percentage of total deuterium loss per hour .

Ethical and Compliance Considerations

Q. What protocols ensure ethical use of isotopic compounds like this compound in human-derived cell lines?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for isotopic tracer studies. Use secondary containment for deuterated compounds to prevent environmental release. Document deuterium disposal via certified waste management protocols. For cell-based studies, validate cytotoxicity via MTT assays at all tested concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.